Cas no 2034385-71-0 (3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide)
![3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide structure](https://www.kuujia.com/scimg/cas/2034385-71-0x500.png)
3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide Chemical and Physical Properties
Names and Identifiers
-
- 3-(phenylthio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- 3-phenylsulfanyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]propanamide
- 3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide
-
- Inchi: 1S/C16H16N4OS2/c21-16(7-9-23-15-4-2-1-3-5-15)17-10-13-11-20(19-18-13)14-6-8-22-12-14/h1-6,8,11-12H,7,9-10H2,(H,17,21)
- InChI Key: HXCQRMSBUSUIFC-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)CCC(NCC1=CN(C2=CSC=C2)N=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 379
- XLogP3: 2.3
- Topological Polar Surface Area: 113
3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6562-0083-3mg |
3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide |
2034385-71-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6562-0083-10mg |
3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide |
2034385-71-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6562-0083-30mg |
3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide |
2034385-71-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6562-0083-25mg |
3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide |
2034385-71-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6562-0083-2μmol |
3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide |
2034385-71-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6562-0083-1mg |
3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide |
2034385-71-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6562-0083-5mg |
3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide |
2034385-71-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-0083-4mg |
3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide |
2034385-71-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6562-0083-5μmol |
3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide |
2034385-71-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6562-0083-20μmol |
3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide |
2034385-71-0 | 20μmol |
$79.0 | 2023-09-08 |
3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide Related Literature
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
4. Book reviews
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
Additional information on 3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide
Research Brief on 3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide (CAS: 2034385-71-0)
Recent studies on the compound 3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide (CAS: 2034385-71-0) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique triazole-thiophene hybrid structure, has garnered attention due to its promising biological activities, particularly in targeting specific enzymatic pathways involved in inflammatory and oncogenic processes.
The synthesis of 3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide involves a multi-step process, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by functionalization with a phenylsulfanyl group. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in preclinical studies. The compound's molecular structure has been elucidated using NMR spectroscopy and X-ray crystallography, confirming its stability and potential for further derivatization.
In vitro studies have demonstrated that 3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide exhibits significant inhibitory activity against key enzymes such as cyclooxygenase-2 (COX-2) and protein kinase B (Akt). These findings suggest its potential application in treating inflammatory diseases and certain cancers. Mechanistic studies indicate that the compound binds to the active sites of these enzymes, disrupting their catalytic activity and downstream signaling pathways.
Further investigations into the pharmacokinetic properties of 3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide have revealed favorable absorption and distribution profiles in animal models. The compound demonstrates moderate plasma protein binding and a half-life conducive to once-daily dosing. However, challenges remain in optimizing its metabolic stability to reduce hepatic clearance and improve bioavailability.
Ongoing research is exploring the therapeutic potential of this compound in combination therapies, particularly with existing anti-inflammatory and anticancer agents. Preliminary data suggest synergistic effects when co-administered with COX-2 inhibitors or Akt-targeting drugs, enhancing efficacy while minimizing adverse effects. These findings underscore the compound's versatility and potential for clinical translation.
In conclusion, 3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide represents a promising candidate for further development in chemical biology and drug discovery. Its unique structural features, coupled with its demonstrated biological activities, position it as a valuable tool for understanding disease mechanisms and developing targeted therapies. Future studies should focus on optimizing its pharmacokinetic profile and evaluating its safety and efficacy in advanced preclinical models.
2034385-71-0 (3-(phenylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide) Related Products
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)



